(+/-)-1-(9-Fluorenyl)ethanol
Overview
Description
It serves as a precursor for synthesizing diverse organic compounds, including heterocyclic compounds like pyrimidines and quinolines, as well as polycyclic aromatic hydrocarbons such as naphthalene and anthracene . This compound is notable for its applications in the production of fluorescent dyes used in various biological assays .
Mechanism of Action
Target of Action
1-(9-Fluorenyl)ethanol, classified as a fluorene derivative, belongs to the fluorenol compound family . It serves as a precursor for synthesizing diverse organic compounds . The primary targets of 1-(9-Fluorenyl)ethanol are these organic compounds, which include heterocyclic compounds like pyrimidines and quinolines, as well as polycyclic aromatic hydrocarbons such as naphthalene and anthracene .
Mode of Action
The interaction of 1-(9-Fluorenyl)ethanol with its targets involves the chemical formation of peptide bonds . This process requires the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Biochemical Pathways
1-(9-Fluorenyl)ethanol affects the biochemical pathways involved in the synthesis of peptides . The compound’s action on these pathways results in the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes 1-(9-Fluorenyl)ethanol a valuable resource for research in the post-genomic world .
Result of Action
The molecular and cellular effects of 1-(9-Fluorenyl)ethanol’s action are primarily seen in the synthesis of peptides . By facilitating the formation of peptide bonds, 1-(9-Fluorenyl)ethanol enables the creation of peptides of various sizes and complexities . This has significant implications for research in fields such as proteomics and genomics .
Biochemical Analysis
Biochemical Properties
1-(9-Fluorenyl)ethanol is frequently used as a protecting group for amines, where the 1-(9-Fluorenyl)ethanol group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This biochemical reaction is crucial in the synthesis of various organic compounds.
Molecular Mechanism
The molecular mechanism of 1-(9-Fluorenyl)ethanol primarily involves its role as a protecting group for amines. It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction is a key step in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (+/-)-1-(9-Fluorenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of fluorene with n-butyllithium in tetrahydrofuran (THF) at 0°C, followed by the addition of formaldehyde and stirring at room temperature for several hours . Another method includes the use of sodium ethoxide, ethyl formate, and THF, where the reaction is carried out at controlled temperatures to yield 9-fluorenecarboxaldehyde, which is then reduced to 9-fluorenemethanol .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and reducing agents to enhance yield and purity. For instance, a method described in a patent involves the use of a catalyst to remove hydrogen from fluorene, followed by reaction with ethyl formate and reduction to produce 9-fluorenylmethanol . This method is advantageous due to its high purity and improved production efficiency.
Chemical Reactions Analysis
Types of Reactions: (+/-)-1-(9-Fluorenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to fluorenone using oxidizing agents.
Reduction: The compound can be reduced to fluorenylmethane.
Substitution: It can participate in substitution reactions to form derivatives like fluorenyl ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Fluorenone
Reduction: Fluorenylmethane
Substitution: Fluorenyl ethers and esters
Scientific Research Applications
(+/-)-1-(9-Fluorenyl)ethanol has a wide range of applications in scientific research:
Biology: The compound is utilized in the production of fluorescent dyes for biological assays.
Medicine: It serves as a precursor for synthesizing compounds with potential therapeutic applications.
Industry: It is employed in the production of heterocyclic compounds and polycyclic aromatic hydrocarbons.
Comparison with Similar Compounds
(+/-)-1-(9-Fluorenyl)ethanol can be compared with other similar compounds, such as:
9-Fluorenemethanol: Similar in structure but differs in the position of the hydroxyl group.
9-Hydroxyfluorene: An isomer with the hydroxyl group located on the bridging carbon between the benzene rings.
1-(9-Anthryl)-2,2,2-trifluoroethanol: A compound with a similar structure but contains a trifluoromethyl group.
Uniqueness: this compound is unique due to its specific structure, which allows it to serve as a versatile precursor in the synthesis of various organic compounds. Its applications in producing fluorescent dyes and its role in biological assays further highlight its distinctiveness .
Properties
IUPAC Name |
1-(9H-fluoren-9-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDFPXLCCWBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393297 | |
Record name | 1-(9-FLUORENYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3023-49-2 | |
Record name | 1-(9-FLUORENYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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